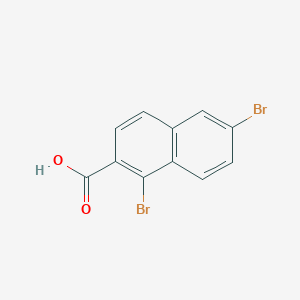
1,6-Dibromonaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dibromonaphthalene-2-carboxylic acid is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of two bromine atoms attached to the naphthalene ring at positions 1 and 6, and a carboxylic acid group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dibromonaphthalene-2-carboxylic acid can be synthesized through a series of bromination and carboxylation reactions. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting dibromonaphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dibromonaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with additional functional groups.
Reduction Reactions: The bromine atoms can be reduced to form naphthalene-2-carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalene derivatives.
Oxidation Reactions: Products include naphthalene diols and quinones.
Reduction Reactions: The major product is naphthalene-2-carboxylic acid.
Applications De Recherche Scientifique
1,6-Dibromonaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,6-dibromonaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atoms and carboxylic acid group play a crucial role in its reactivity and binding affinity to different substrates. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other functional groups, leading to the formation of new chemical entities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dibromonaphthalene: Similar in structure but with bromine atoms at positions 1 and 5.
1,4-Dibromonaphthalene: Bromine atoms are at positions 1 and 4.
2,6-Dibromonaphthalene: Bromine atoms are at positions 2 and 6.
Uniqueness
1,6-Dibromonaphthalene-2-carboxylic acid is unique due to the specific positioning of the bromine atoms and the carboxylic acid group, which imparts distinct chemical properties and reactivity. This unique structure makes it a valuable compound for targeted chemical synthesis and research applications .
Propriétés
Formule moléculaire |
C11H6Br2O2 |
|---|---|
Poids moléculaire |
329.97 g/mol |
Nom IUPAC |
1,6-dibromonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H6Br2O2/c12-7-2-4-8-6(5-7)1-3-9(10(8)13)11(14)15/h1-5H,(H,14,15) |
Clé InChI |
SGTZWMPXSVWXOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2Br)C(=O)O)C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















